11-デヒドロ-2,3-ジノル-TXB2

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

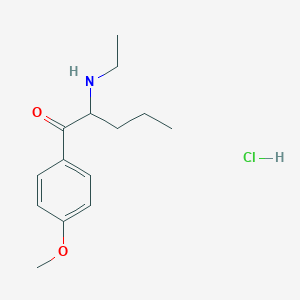

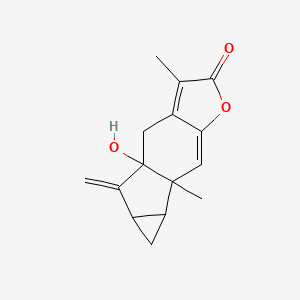

11-Dehydro-2,3-dinor-thromboxane B2: is a metabolite derived from thromboxane B2, which is itself a metabolite of thromboxane A2. Thromboxane A2 is a potent vasoconstrictor and promoter of platelet aggregation, playing a significant role in hemostasis and thrombosis. 11-Dehydro-2,3-dinor-thromboxane B2 is often used as a biomarker to measure thromboxane A2 synthesis in vivo .

科学的研究の応用

Chemistry:

Biology:

Medicine:

Industry:

作用機序

Target of Action

11-Dehydro-2,3-dinor Thromboxane B2 (11-dehydro-2,3-dinor TXB2) is a metabolite derived from the inactive Thromboxane A2 (TXA2) metabolite, Thromboxane B2 (TXB2) . The primary target of this compound is the cyclooxygenase (COX)-1 pathway in human platelets .

Mode of Action

The compound is formed from TXB2 through the action of cytosolic aldehyde dehydrogenase (ALDH) and β-oxidation processes . It is released by activated platelets .

Biochemical Pathways

The formation of 11-dehydro-2,3-dinor TXB2 involves the breakdown of TXA2, which is the major arachidonic acid derivative via the COX-1 pathway in human platelets . This process is part of the larger eicosanoid signaling pathway, which plays a crucial role in inflammation, hemostasis, and other physiological responses.

Pharmacokinetics

The compound is chemically unstable and is quickly metabolized in the body . It has a half-life of approximately 45 minutes in human plasma . The compound is excreted in urine, making urinary levels of 11-dehydro-TXB2 a useful marker for monitoring the response to therapies such as aspirin .

Result of Action

The production of 11-dehydro-2,3-dinor TXB2 is associated with platelet activation . Elevated levels of this compound have been observed in conditions where platelet activation is prominent, such as heart disease . In a surgery-induced rat model of tendon overuse, levels of 11-dehydro-2,3-dinor TXB2 were found to increase 5.2-fold .

Action Environment

The action of 11-dehydro-2,3-dinor TXB2 can be influenced by various environmental factors. For instance, the use of aspirin can lower the baseline plasma concentrations of the compound . Additionally, conditions such as severe atherosclerosis can lead to significantly higher concentrations of the compound in urine compared to healthy individuals .

生化学分析

Biochemical Properties

11-Dehydro-2,3-dinor-txb2 is formed from thromboxane B2 through the action of cytosolic aldehyde dehydrogenase and β-oxidation . This compound is an inactive metabolite, meaning it does not exert the same biological effects as its precursor, thromboxane A2. It serves as a useful biomarker for thromboxane A2 production and metabolism. The interactions of 11-Dehydro-2,3-dinor-txb2 with enzymes such as cytosolic aldehyde dehydrogenase highlight its role in the metabolic degradation of thromboxane B2 .

Cellular Effects

While 11-Dehydro-2,3-dinor-txb2 itself is biologically inactive, its presence in cells can indicate the extent of thromboxane A2 activity. Thromboxane A2 influences various cellular processes, including platelet aggregation, vasoconstriction, and smooth muscle cell proliferation. By measuring levels of 11-Dehydro-2,3-dinor-txb2, researchers can infer the activity of thromboxane A2 and its impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of 11-Dehydro-2,3-dinor-txb2 involves its formation from thromboxane B2 through enzymatic reactions. Cytosolic aldehyde dehydrogenase catalyzes the oxidation of thromboxane B2, leading to the production of 11-Dehydro-2,3-dinor-txb2 . This process is part of the broader metabolic pathway that regulates the levels of active and inactive thromboxanes in the body. The binding interactions and enzyme activities involved in this conversion are crucial for maintaining the balance of thromboxane metabolites .

Temporal Effects in Laboratory Settings

In laboratory settings, the levels of 11-Dehydro-2,3-dinor-txb2 can vary over time, reflecting changes in thromboxane A2 activity. Studies have shown that the concentration of 11-Dehydro-2,3-dinor-txb2 increases significantly in response to surgical procedures or other stimuli that enhance thromboxane A2 production . The stability and degradation of 11-Dehydro-2,3-dinor-txb2 in vitro and in vivo are important factors in its use as a biomarker for thromboxane activity .

Dosage Effects in Animal Models

In animal models, the effects of 11-Dehydro-2,3-dinor-txb2 vary with different dosages of thromboxane A2 precursors. Higher doses of thromboxane A2 lead to increased production of 11-Dehydro-2,3-dinor-txb2, which can be measured to assess the extent of thromboxane activity. Studies have also indicated that excessive levels of thromboxane A2 and its metabolites can result in adverse effects, such as increased risk of thrombosis and vascular complications .

Metabolic Pathways

11-Dehydro-2,3-dinor-txb2 is involved in the metabolic pathways of thromboxane A2 and thromboxane B2. The conversion of thromboxane B2 to 11-Dehydro-2,3-dinor-txb2 involves the action of cytosolic aldehyde dehydrogenase and β-oxidation . This pathway is essential for the regulation of thromboxane levels and the maintenance of hemostatic balance. The interactions with enzymes and cofactors in this pathway highlight the complexity of thromboxane metabolism .

Transport and Distribution

The transport and distribution of 11-Dehydro-2,3-dinor-txb2 within cells and tissues are influenced by its metabolic origin. As a metabolite of thromboxane B2, it is primarily found in the blood and urine. The distribution of 11-Dehydro-2,3-dinor-txb2 can provide insights into the systemic activity of thromboxane A2 and its role in various physiological processes .

Subcellular Localization

The subcellular localization of 11-Dehydro-2,3-dinor-txb2 is primarily within the cytosol, where it is produced from thromboxane B2. The activity and function of 11-Dehydro-2,3-dinor-txb2 are closely linked to its localization, as it is involved in the metabolic degradation of thromboxane B2. The targeting signals and post-translational modifications that direct 11-Dehydro-2,3-dinor-txb2 to specific cellular compartments are important for its role in thromboxane metabolism .

準備方法

Synthetic Routes and Reaction Conditions: The formation of 11-dehydro-2,3-dinor-thromboxane B2 involves the enzymatic degradation of thromboxane B2. This process includes the action of cytosolic aldehyde dehydrogenase and β-oxidation . The synthetic route typically involves the following steps:

Hydrolysis: Thromboxane A2 is hydrolyzed non-enzymatically to thromboxane B2.

Enzymatic Degradation: Thromboxane B2 undergoes enzymatic degradation via β-oxidation and the action of cytosolic aldehyde dehydrogenase to form 11-dehydro-2,3-dinor-thromboxane B2.

Industrial Production Methods: Industrial production of 11-dehydro-2,3-dinor-thromboxane B2 is not commonly reported, as it is primarily studied in biological contexts and is typically measured as a biomarker in clinical and research settings .

化学反応の分析

Types of Reactions: 11-Dehydro-2,3-dinor-thromboxane B2 primarily undergoes metabolic reactions rather than synthetic chemical reactions. The key reactions include:

Oxidation: Involves the conversion of thromboxane B2 to 11-dehydro-2,3-dinor-thromboxane B2 via β-oxidation.

Reduction: Not commonly reported for this compound.

Common Reagents and Conditions:

Enzymes: Cytosolic aldehyde dehydrogenase and enzymes involved in β-oxidation.

Conditions: Physiological conditions within the human body, typically in plasma and urine.

Major Products Formed:

11-Dehydro-2,3-dinor-thromboxane B2: The primary product formed from the enzymatic degradation of thromboxane B2.

類似化合物との比較

Thromboxane B2: The direct precursor of 11-dehydro-2,3-dinor-thromboxane B2.

2,3-Dinor-thromboxane B2: Another metabolite of thromboxane B2, used as a biomarker for thromboxane A2 synthesis.

11-Dehydro-thromboxane B2: A closely related metabolite, also used as a biomarker for thromboxane A2 synthesis.

Uniqueness: 11-Dehydro-2,3-dinor-thromboxane B2 is unique in its specific role as a biomarker for thromboxane A2 synthesis, providing insights into platelet function and cardiovascular health .

特性

IUPAC Name |

(Z)-5-[(2R,3S,4S)-4-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-6-oxooxan-3-yl]pent-3-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28O6/c1-2-3-4-7-13(19)10-11-16-14(8-5-6-9-17(21)22)15(20)12-18(23)24-16/h5-6,10-11,13-16,19-20H,2-4,7-9,12H2,1H3,(H,21,22)/b6-5-,11-10+/t13-,14-,15-,16+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJAAKFHMQLYVGV-YCEKRRLLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C(C(CC(=O)O1)O)CC=CCC(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](/C=C/[C@@H]1[C@H]([C@H](CC(=O)O1)O)C/C=C\CC(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

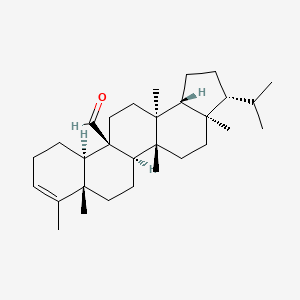

![(13-hydroxy-5,5,13-trimethyl-9-tetracyclo[10.2.2.01,10.04,9]hexadecanyl)methyl 3-phenylprop-2-enoate](/img/structure/B593581.png)

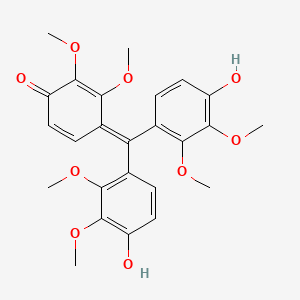

![2,4-dinitro-N-[(Z)-(1-phenylcyclopentyl)methylideneamino]aniline](/img/structure/B593593.png)